

3,4-Methylenedioxycinnamic acid CAS number 2373-80-0

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
Compound Name: 3,4-Methylenedioxycinnamic acid
Cat. No.: B120963

Get Q

An In-Depth Technical Guide to **3,4-Methylenedioxycinnamic Acid** (CAS: 2373-80-0)

Introduction

3,4-Methylenedioxycinnamic acid (MDCA), CAS number 2373-80-0, is an aromatic organic compound and a derivative of cinnamic acid.^{[1][2]} Structurally modified with a methylenedioxyl group fused to the phenyl ring, a moiety that enhances its chemical reactivity and biological activity.^{[2][3][4]} Also known as Piperonyl acrylic acid, this compound is a versatile intermediate in organic synthesis and a subject of interest across the pharmaceutical, cosmetic, and food industries.

Naturally found in plants such as *Brombya platynema* and the roots of *Asparagus officinalis*, MDCA belongs to the phenylpropanoid class of metabolites. It is a valuable building block for more complex molecules and imparts a range of biological properties, including potential antioxidant, anti-inflammatory, and analgesic effects. This guide provides a comprehensive technical overview of MDCA, focusing on its chemical properties, synthesis, analytical characterization, and applications in drug development.

Physicochemical and Spectroscopic Properties

MDCA is typically a white to light yellow or cream-colored crystalline powder.^{[3][6][10]} It is soluble in organic solvents like DMSO and ethanol but has low solubility in water. Its stability can be affected by light and heat, necessitating proper storage conditions.^[2]

Table 1: Key Chemical Properties and Identifiers

Property	Value	Source(s)
CAS Number	2373-80-0	[1]
Molecular Formula	C ₁₀ H ₈ O ₄	[1][6]
Molecular Weight	192.17 g/mol	[1][6]
IUPAC Name	(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid	[6]
Appearance	White to light yellow crystalline powder	[3][10]
Melting Point	242-244 °C (decomposes)	[10]
Purity	≥95-99% (Commercially available)	[11]
SMILES	O=C(O)/C=C/c1ccc2OCOc2c1	[6]
InChIKey	QFQYZMGOKIROEC-DUXPYHPUSA-N	[1][6]

Spectroscopic Data

The structure of MDCA is confirmed through various spectroscopic methods, which are essential for characterization after synthesis.

- Infrared (IR) Spectroscopy:** Key absorptions include those for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl group, and the C=C stretch of the alkene conjugated to the aromatic ring (approx. 1625 cm⁻¹).^{[6][12]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectra would show characteristic signals for the vinyl protons, the aromatic protons, and the acidic proton of the carboxyl group.^{[6][12]}

- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak at m/z 192.[1][13]

Synthesis Methodologies

The synthesis of **3,4-Methylenedioxycinnamic acid** primarily involves condensation reactions starting from piperonal (3,4-methylenedioxobenzaldehyde) via the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β -unsaturated aromatic acids.[14] It involves the aldol condensation of an aromatic aldehyde and an alkali salt of the corresponding acid.[14] For MDCA, this translates to the reaction of piperonal with acetic anhydride in the presence of a weak base like sodium acetate.

The causality behind this choice lies in the mechanism: the base (sodium acetate) deprotonates acetic anhydride to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of piperonal. Subsequent dehydration yields the unsaturated product.[16] This reaction typically requires high temperatures (around 180°C) and extended reaction times (3-10 hours). A notable drawback is the formation of acetic acid as a byproduct, which can be removed via aqueous workup.[15][17] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[15]

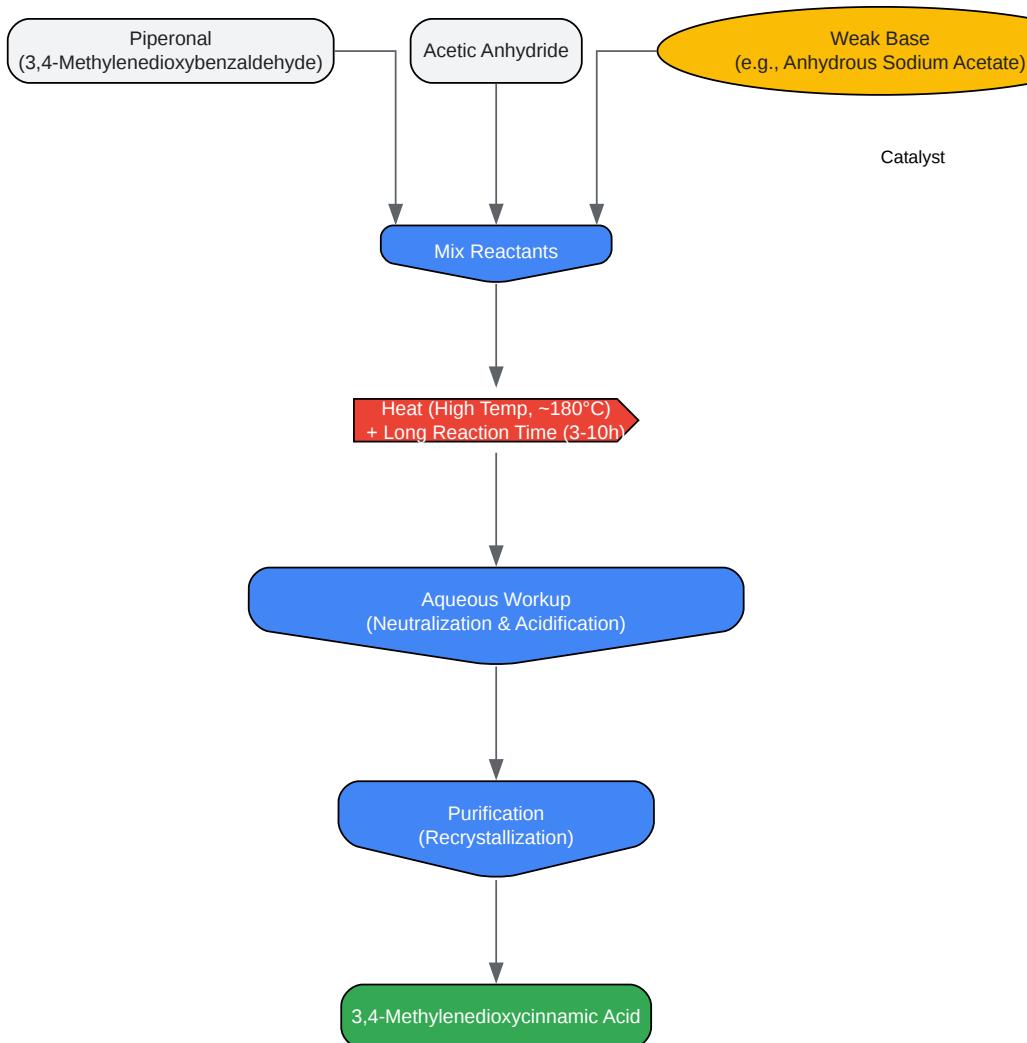


Figure 1: Perkin Reaction Workflow for MDCA Synthesis

[Click to download full resolution via product page](#)

Caption: Figure 1: Perkin Reaction Workflow for MDCA Synthesis

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a highly efficient and often preferred method for creating C=C bonds.^{[18][19]} The Doebner modification specifically uses a strong acid and a weak base like pyridine or piperidine as the catalyst.^{[20][21]} The reaction between piperonal and malonic acid proceeds via a nucleophilic addition-elimination mechanism, involving spontaneous decarboxylation to yield MDCA.^{[18][20]}

This method is often considered a "green" chemistry approach because it can be performed under milder conditions, sometimes in aqueous media, and requires only a few reagents. The choice of a weak amine base is critical; it facilitates the deprotonation of malonic acid to form a carbanion, which then attacks the aldehyde.^{[19][20]}

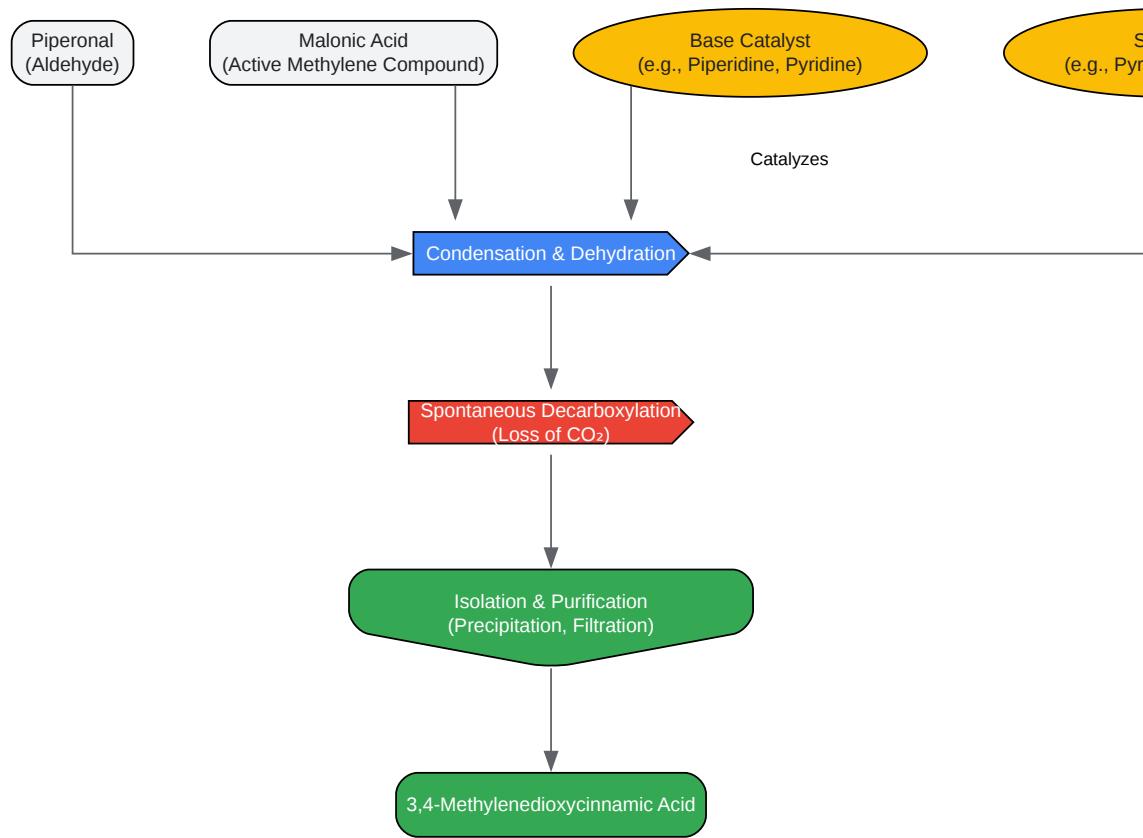


Figure 2: Knoevenagel Condensation for MDCA Synthesis

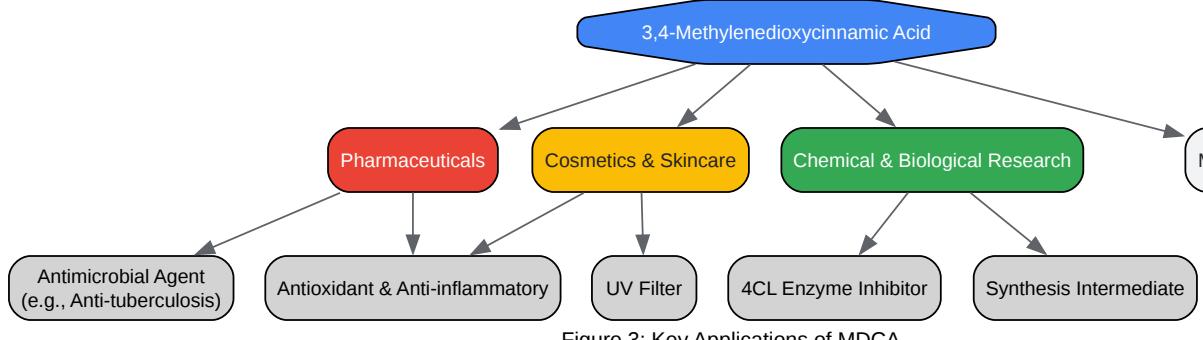


Figure 3: Key Applications of MDCA

[Click to download full resolution via product page](#)

Caption: Figure 3: Key Applications of MDCA

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This protocol provides a self-validating system for the synthesis and characterization of MDCA, adapted from established procedures for Knoevenagel condensation. It details the synthesis of 3,4-Methylenedioxycinnamic acid from piperonal and malonic acid.

Materials:

- Piperonal (1.0 eq.)
- Malonic acid (1.2 eq.)
- Pyridine (solvent)
- Piperidine (catalyst, ~0.05 eq.)
- Hydrochloric acid (HCl), concentrated
- Ethanol or Glacial Acetic Acid (for recrystallization)
- Deionized water

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask
- Standard laboratory glassware
- Melting point apparatus
- Spectrometers (IR, NMR)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve piperonal (1.0 eq.) and malonic acid (1.2 eq.) in a minimal amount of pyridine. Add a catalytic amount of piperidine. Causality: Pyridine acts as both the solvent and a basic catalyst, while the more basic piperidine ensures efficient deprotonation of malonic acid.
- Condensation: Equip the flask with a reflux condenser and heat the mixture gently on a heating mantle to ~90°C with continuous stirring for 2-3 hours. Thin Layer Chromatography (TLC).
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture by slow addition of concentrated HCl until the precipitates completely (pH ~1-2). Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous solution and causing it to precipitate.
- Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid.
- Purification: Purify the crude MDCA by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly (without stirring) and place it in an ice bath to maximize crystal formation. [10][22] * Causality: Recrystallization is a purification technique based on differences in solubility between the starting material and the pure product (solvent and liquor) while the pure product crystallizes out.
- Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven. Calculate the percentage yield.

Validation and Characterization:

- Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (242-244 °C) indicates high purity. Structure: Characterize the structure of the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and compare the obtained spectra with reference data. [6]

ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. MDCA is known to cause respiratory irritation. [6]

Conclusion

3,4-Methylenedioxycinnamic acid (CAS 2373-80-0) is a compound of significant interest due to its accessible synthesis from piperonal and its wide applications. Its role as an enzyme inhibitor, a potential therapeutic agent, and a versatile chemical intermediate underscores its importance in drug development. Established synthetic routes, particularly the Knoevenagel condensation, offer efficient and environmentally conscious pathways for its production. As and its derivatives in creating novel pharmaceuticals, advanced materials, and effective consumer products will undoubtedly continue to expand.

References

- Organic Syntheses Procedure. Piperonylic acid.
- Wikipedia. Perkin reaction.
- Alfa Chemistry.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- J&K Scientific LLC. Perkin Reaction.
- Benchchem.
- NIST WebBook. **3,4-Methylenedioxycinnamic acid**.
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTI Chemistry.
- Preparation of cinnamic acid (Perkin condens
- Exploring the Synthesis Applications of Piperonylic Acid (CAS 94-53-1). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. **3,4-Methylenedioxycinnamic acid**.
- Chem-Impex. **3,4-Methylenedioxycinnamic acid**.
- (E)-3,4-(Methylenedioxy)cinnamic acid. MCE.
- Cymit Química S.L. CAS 2373-80-0: 3',4'-Methylenedioxycinnamic acid.
- Sigma-Aldrich. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0.
- Santa Cruz Biotechnology. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0.
- ChemicalBook. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bulletin of Environment, Pharmac & Fvs.
- de Souza, M. V. N., et al. (2018). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC.
- Tokyo Chemical Industry Co., Ltd. **3,4-Methylenedioxycinnamic Acid** 2373-80-0.
- Cheméo. Chemical Properties of **3,4-Methylenedioxycinnamic acid** (CAS 2373-80-0).
- Benchchem. A Technical Guide to the Historical Synthesis of Piperonylic Acid.
- Benchchem.
- TargetMol. 3,4-(Methylenedioxy)cinnamic acid.
- Nordmann. 3,4-(Methylenedioxy)-cinnamic acid.
- LookChem. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid.
- PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- Sciencemadness Discussion Board. Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?.
- NIST WebBook. Mass spectrum (electron ionization) of **3,4-Methylenedioxycinnamic acid**.
- MedChemExpress. **3,4-Methylenedioxycinnamic acid** (Standard).
- Thermo Fisher Scientific. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans, 99%.
- BOC Sciences. CAS 2373-80-0 3,4-(Methylenedioxy)cinnamic acid, predominantly trans. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0JVnCMS3gyKK5SUAD4M9HKoJqQK3gkbLCbHgAu62YngM9DbGDJSLFM24D_wFeofKRv1NoeHA0WgFMMg5Q31B_y4VzVlysX116mDVHRQqHVVWgFKhYF0BkZDmznbjJZ6uz6jDePdXhauNp50F5wIlrUMNKHOA4xgxQkl-uEasbRrL3tf_T0S2Y=](Link)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]
- 2. CAS 2373-80-0: 3',4'-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 5. 3,4-Methylenedioxycinnamic Acid | 2373-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3,4-Methylenedioxycinnamic acid | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. fchpt.stuba.sk [fchpt.stuba.sk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bepls.com [bepls.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
- To cite this document: BenchChem. [3,4-Methylenedioxycinnamic acid CAS number 2373-80-0]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120963#3-4-methylenedioxycinnamic-acid-cas-number-2373-80-0\]](https://www.benchchem.com/product/b120963#3-4-methylenedioxycinnamic-acid-cas-number-2373-80-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com